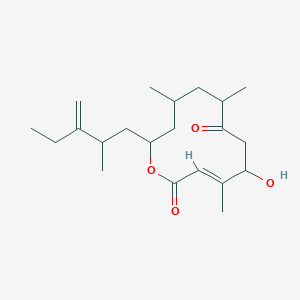

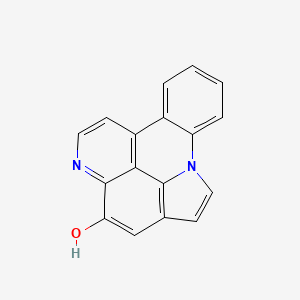

Avermectin A2b aglycone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Avermectin A2b aglycone is a member of oxanes.

Wissenschaftliche Forschungsanwendungen

Ecological Impact and Environmental Concerns

Avermectin A2b aglycone, belonging to the class of macrocyclic lactones, has notable applications and implications in ecological systems, particularly concerning its environmental impact. These substances are commonly used in veterinary medicine and agriculture, leading to a focus on their effects on non-target organisms. For instance, avermectins are known for their relative toxicity to dung beetles, an important non-target bio-indicator species in agro-ecosystems. The exposure of dung beetles to avermectins in dung residues can lead to detrimental effects on dung beetle populations over time, impacting dung degradation and burial activities crucial for maintaining pasture health (Jacobs & Scholtz, 2015). Additionally, extensive research has been compiled on the acute and chronic ecotoxicological effects of macrocyclic lactones on a variety of organisms in both terrestrial and aquatic environments. The susceptibility of these organisms to macrocyclic lactones varies with life cycle stage, and impacts can be mitigated by timing the application of these substances to avoid sensitive stages. However, environmental impacts remain a significant concern, particularly with substances like avermectin A2b aglycone (Lumaret et al., 2012).

Biochemical and Molecular Mechanisms

On a molecular level, avermectin A2b aglycone exhibits fascinating biochemical properties. It's been observed to interact with various targets such as ligand-gated ion channel receptors, including glutamate, GABA, and glycine receptors, leading to parasitic paralysis and death. This specific mechanism of action reflects its potency in targeting parasitic infections while demonstrating limited toxicity in mammalian systems due to the differential expression of these ion channel receptors. Furthermore, ivermectin, a derivative of avermectin, is a substrate for P-glycoprotein, which modulates its neurological toxicity in humans. This unique interaction underscores the complex biochemical interplay avermectins engage in within biological systems (Johnson-Arbor, 2022).

Agricultural and Veterinary Applications

The use of avermectin A2b aglycone in agriculture and veterinary practices is noteworthy. Its efficacy as a parasiticide has made it popular among farmers and veterinarians, attributed to its broad spectrum of activity, convenience, and the resultant improved health and performance of livestock following its use. Patterns of avermectin use in grazing animals, especially cattle, are strategic and aim to control specific parasites. This strategic use also takes into account the potential impact of avermectin residues in feces on pasture ecology, suggesting that while avermectins are effective in animal health management, their environmental ramifications are also considered (Forbes, 1993).

Eigenschaften

Produktname |

Avermectin A2b aglycone |

|---|---|

Molekularformel |

C34H50O9 |

Molekulargewicht |

602.8 g/mol |

IUPAC-Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O9/c1-18(2)29-22(6)27(35)16-33(43-29)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-30(39-7)21(5)13-26(32(37)41-25)34(23,31)38/h8-11,13,18-19,22,24-31,35-36,38H,12,14-17H2,1-7H3/b9-8+,20-11+,23-10+/t19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |

InChI-Schlüssel |

COVVXXPWZYVADP-JVRRXQMPSA-N |

Isomerische SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |

Kanonische SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)

![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)

![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)

![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)

![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)